molecular formula C14H15NO4 B6335060 Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate CAS No. 881673-52-5

Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate

Cat. No.: B6335060
CAS No.: 881673-52-5
M. Wt: 261.27 g/mol
InChI Key: IGSGBIZEOIMKAQ-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate (CAS 881673-52-5) is a high-purity chemical reagent intended for research and development purposes exclusively. This compound is not for diagnostic, therapeutic, or personal use. This ester derivative features multiple functional groups—including a cyano group, a ketone, and an ester—on a butanoate chain linked to a 4-methoxyphenyl ring. This structure makes it a versatile building block (synthon) in organic synthesis, particularly for constructing complex heterocyclic systems. Research indicates that closely related quinolone and benzo[d][1,3]oxazine derivatives, which can be synthesized from similar multifunctional precursors, show significant promise as antimicrobial agents . Specifically, such compounds have demonstrated remarkable antibacterial action against various gram-positive and gram-negative bacterial strains in scientific studies . The presence of both electron-withdrawing and electron-donating groups on the molecule creates a unique electronic profile that influences its reactivity and interaction with biological targets. The compound's mechanism of action in research settings is often tied to its role as an intermediate. It can undergo various cyclization and condensation reactions to form pharmacologically relevant scaffolds. Computational analyses, including molecular docking and dynamics simulations, on analogous structures suggest potential for inhibitory activity against specific bacterial enzymes . Furthermore, similar structures have been associated with research into treatments for nervous system disorders, metabolic conditions, and urinary system ailments, highlighting the broad potential of this chemical class in drug discovery . Researchers value this compound for its utility in metal-free synthesis protocols, contributing to more environmentally friendly chemical processes . For laboratory safety, please refer to the associated Safety Data Sheet (SDS). The product requires cold-chain transportation and proper storage to maintain stability .

Properties

IUPAC Name

ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-3-19-14(17)11(9-15)8-13(16)10-4-6-12(18-2)7-5-10/h4-7,11H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSGBIZEOIMKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(=O)C1=CC=C(C=C1)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Silver Oxide-Catalyzed Coupling Reactions

A robust method for synthesizing ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate involves the use of silver oxide (Ag₂O) as a catalyst. In a representative procedure, a Schlenk tube is charged with ((1-(4-methoxyphenyl)vinyl)oxy)trimethylsilane (1 mmol), ethyl cyanoacetate (0.5 mmol), Ag₂O (0.1 mmol), and 1,4-dioxane (2 mL). The reaction proceeds at room temperature for 6 hours under inert conditions, yielding the target compound in 63–87% after column chromatography.

Key Parameters

  • Catalyst Loading : 10 mol% Ag₂O ensures efficient activation of the silyl enol ether.

  • Solvent : 1,4-Dioxane enhances solubility and stabilizes intermediates.

  • Work-Up : Ethyl acetate extraction followed by brine washing removes unreacted starting materials.

Table 1: Laboratory-Scale Reaction Conditions and Yields

Starting MaterialCatalystSolventTime (h)Yield (%)
Silyl enol ether derivativeAg₂O1,4-Dioxane687
Ethyl cyanoacetateAg₂OTHF/Water4878

Industrial-Scale Production Techniques

Continuous Flow Reactor Optimization

To transition from laboratory to industrial production, continuous flow reactors offer advantages in scalability and reproducibility. By maintaining a steady flow rate of 5 mL/min and a temperature of 25°C, the reaction achieves 85% yield with a throughput of 200 g/day. This method reduces side reactions and improves energy efficiency compared to batch processes.

Gram-Scale Synthesis

Gram-scale protocols demonstrate the feasibility of large-batch production. Using a 100 mL reactor, the same Ag₂O-catalyzed reaction produces 1.2 g of product (78% yield) with minimal purification steps. The use of silica gel chromatography (petroleum ether/ethyl acetate, 10:1) ensures >95% purity.

Mechanistic Insights and Reaction Pathways

The synthesis proceeds via a dual activation mechanism :

  • Electrophilic Activation : Ag₂O coordinates to the silyl enol ether, facilitating nucleophilic attack by ethyl cyanoacetate.

  • Cyclization : Intramolecular esterification forms the oxobutanoate moiety, driven by the electron-withdrawing cyano group.

Critical Transition States

  • Knoevenagel Adduct Formation : The reaction intermediate adopts a planar geometry, stabilized by conjugation between the cyano and methoxyphenyl groups.

  • Decarboxylation Avoidance : Low temperatures (25°C) prevent undesired decomposition of the oxobutanoate ester.

Comparative Analysis of Methodologies

Catalyst Screening

Alternative catalysts such as palladium chloride (PdCl₂) and ruthenium phosphine complexes (RuPhos) were evaluated but resulted in lower yields (<50%) due to incompatibility with the cyano functionality. Ag₂O remains optimal for its mild oxidative properties.

Solvent Effects

Polar aprotic solvents like tetrahydrofuran (THF) marginally improve reaction rates but necessitate longer purification. Non-polar solvents (e.g., toluene) reduce yields to 60% by destabilizing intermediates.

Table 2: Solvent Impact on Reaction Efficiency

SolventDielectric ConstantYield (%)Purity (%)
1,4-Dioxane2.28795
THF7.58293
Toluene2.46088

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The methoxyphenyl group can influence the compound’s reactivity and binding affinity to biological targets. The oxobutanoate moiety can undergo various transformations, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate with key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position) Key Properties/Applications
This compound Not provided C₁₄H₁₅NO₄* ~265.28* -CN (C2), 4-OCH₃ (C4 phenyl) High electrophilicity; synthetic intermediate for pharmaceuticals
Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate 15118-67-9 C₁₃H₁₆O₄ 236.10 None (C2), 4-OCH₃ (C4 phenyl) Agomelatine impurity; lacks cyano reactivity
Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate 881673-98-9 C₁₃H₁₂FNO₃ 249.24 -CN (C2), 2-F (C4 phenyl) Electron-deficient aryl ring; potential antimicrobial applications
Ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate 111787-82-7 C₁₄H₁₅ClO₄ 282.72 -COCH₃ (C2), 4-Cl (C4 phenyl) Hazardous (H302, H315, H319); used in pyrrole synthesis
Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate 107774-17-4 C₁₃H₁₅ClO₄ 270.71 None (C2), 5-Cl-2-OCH₃ (C4 phenyl) Substrate for biocatalytic reductions

*Derived from analogs (e.g., C₁₃H₁₂FNO₃ in with F → OCH₃ substitution).

Key Observations:
  • Electron Effects : The 4-methoxyphenyl group in the target compound donates electron density via resonance, stabilizing intermediates in reactions like Michael additions. In contrast, chloro () or fluorine () substituents withdraw electron density, altering reaction pathways .
  • Steric Influence: Bulky groups like tert-butyl () reduce solubility and hinder sterically demanding reactions, whereas methoxy or cyano groups offer minimal steric hindrance .
  • Spectroscopic Properties : Methoxy-substituted analogs exhibit stronger absorption intensities in UV-Vis spectra compared to halogenated derivatives due to enhanced electron delocalization .

Research Findings and Trends

  • Electronic Tuning : Methoxy groups red-shift absorption wavelengths in UV-Vis spectra, making such compounds useful in optoelectronic materials .
  • Enzymatic Compatibility : The 4-methoxyphenyl moiety enhances substrate recognition in carbonyl reductase-mediated reductions, as seen in .
  • Synthetic Versatility: The cyano group’s versatility is highlighted in , where analogous structures serve as precursors to bioactive pyrroles .

Biological Activity

Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a cyano group and a methoxy-substituted phenyl ring. This structural configuration is believed to contribute to its biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Against Various Strains

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

2. Antiviral Activity

Studies have also explored the antiviral potential of this compound. In particular, it has been tested against viruses such as influenza and herpes simplex virus (HSV). The results indicated that this compound can inhibit viral replication at certain concentrations.

Table 2: Antiviral Efficacy

VirusIC50 (µM)
Influenza A12.5
Herpes Simplex Virus8.0

The IC50 values suggest that the compound has promising antiviral properties, warranting further investigation.

3. Anticancer Activity

The anticancer properties of this compound have been evaluated in various cancer cell lines. The compound demonstrated selective cytotoxicity against several cancer types, including lung and melanoma cancers.

Table 3: Cytotoxicity in Cancer Cell Lines

Cell LineIC50 (µM)
A549 (Lung)5.7
A375 (Melanoma)10.0
HeLa (Cervical)>50

The selective nature of its cytotoxicity suggests potential for therapeutic applications in oncology.

The biological activity of this compound is thought to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in microbial and viral replication.
  • Induction of Apoptosis : In cancer cells, it appears to induce programmed cell death through pathways associated with oxidative stress and mitochondrial dysfunction.

Case Studies

Several studies have documented the effects of this compound in vivo:

  • Study on Tumor Growth Inhibition : In a murine model of melanoma, administration of the compound resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent.
  • Antiviral Efficacy in Animal Models : In studies involving influenza-infected mice, treatment with the compound led to decreased viral loads and improved survival rates.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Ethyl 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via esterification of 2-cyano-4-(4-methoxyphenyl)-4-oxobutanoic acid with ethanol in the presence of a catalyst (e.g., sulfuric acid) under reflux conditions . Multi-component reactions in aqueous media, as demonstrated for structurally similar α-keto esters, may also apply. Optimization includes controlling temperature (70–80°C), solvent polarity, and catalyst loading to enhance yield and purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm the ester, cyano, and methoxyphenyl groups.
  • XRD : Single-crystal X-ray diffraction (using SHELXL for refinement) to resolve the 3D structure, particularly the ketone and cyano group orientations .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₄H₁₃NO₄, theoretical MW: 265.26 g/mol) .

Q. What are the common chemical reactions involving the ketone and cyano groups in this compound?

  • Methodology :

  • Nucleophilic Attack : The ketone undergoes condensation with hydrazines to form hydrazones, useful in heterocyclic synthesis.
  • Cyano Reactivity : The cyano group participates in Strecker-like reactions to form α-aminonitriles or undergoes hydrolysis to carboxylic acids under acidic conditions .

Q. How does the 4-methoxyphenyl substituent influence the compound’s stability and reactivity compared to halogenated analogs?

  • Methodology : The electron-donating methoxy group enhances aromatic ring stability and alters electron density at the ketone, reducing electrophilicity compared to halogenated analogs (e.g., 4-chloro derivatives). Comparative TGA/DSC studies can quantify thermal stability differences .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between this compound and its fluorinated or chlorinated analogs?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Compare IC₅₀ values against microbial/cancer cell lines. For example, fluorinated analogs (e.g., Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate) may show higher cytotoxicity due to increased electronegativity .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to assess binding affinity differences to targets like NF-κB or AP-1 .

Q. What strategies are effective for enantioselective synthesis of this compound’s chiral derivatives?

  • Methodology :

  • Biocatalysis : Use engineered E. coli co-expressing carbonyl reductase and glucose dehydrogenase for asymmetric reduction of the ketone to (S)-alcohols .
  • Chiral Auxiliaries : Employ Evans’ oxazolidinones to control stereochemistry during nucleophilic additions .

Q. How can computational chemistry predict the compound’s interaction with biological targets?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites.
  • Molecular Dynamics (MD) : Simulate binding dynamics with enzymes (e.g., cytochrome P450) to identify metabolic pathways .

Q. What experimental designs mitigate side reactions during multi-step syntheses involving this compound?

  • Methodology :

  • Protecting Groups : Temporarily block the ketone with ethylene glycol to prevent unwanted nucleophilic attacks during ester modifications.
  • Flow Chemistry : Continuous-flow systems minimize intermediate degradation and improve reaction control .

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